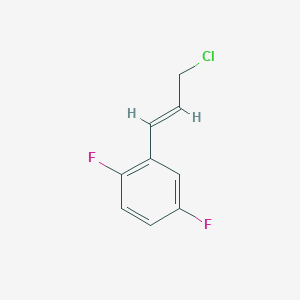

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene

Description

Properties

IUPAC Name |

2-[(E)-3-chloroprop-1-enyl]-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h1-4,6H,5H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQORONBSXKWTEZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469350 | |

| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149946-42-9 | |

| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural motifs, including a difluorinated benzene ring and a reactive chloropropenyl side chain, suggest that it could serve as a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction setup and purification to formulation and storage.

This guide provides a comprehensive overview of the key physical properties of this compound. Given the limited publicly available experimental data for this specific molecule, we will also detail the essential experimental protocols for determining these properties, drawing on data from structurally related compounds to provide context and expected ranges.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. For this compound, this involves a combination of spectroscopic techniques.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 149946-42-9[1] |

| Molecular Formula | C₉H₇ClF₂ |

| Molecular Weight | 188.60 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1F)C=CCCl)F |

Experimental Protocol: Structural Verification

A multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for unambiguous structural elucidation.

-

¹H NMR (Proton NMR): This technique will provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons, and the methylene protons adjacent to the chlorine atom. The coupling constants between the vinylic protons will be crucial in confirming the (E)-stereochemistry.

-

¹³C NMR (Carbon NMR): This will identify the number of unique carbon environments in the molecule, including the aromatic carbons, the olefinic carbons, and the aliphatic carbon.

-

¹⁹F NMR (Fluorine NMR): This is particularly important for fluorinated compounds. It will confirm the presence and electronic environment of the two fluorine atoms on the benzene ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass-to-charge ratio that corresponds to the molecular formula C₉H₇ClF₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should also be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and vinylic), C=C stretching (aromatic and olefinic), C-F stretching, and C-Cl stretching.

A commercial supplier, BLDpharm, indicates the availability of spectral data such as NMR, HPLC, and LC-MS for this compound, which would be the primary source for this verification.[1]

Physicochemical Properties: Theoretical and Estimated Values

In the absence of extensive experimental data, computational models and data from analogous compounds can provide valuable initial estimates of the physical properties of this compound.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Basis for Estimation / Notes |

| Boiling Point | 200-220 °C | Based on related structures such as 1-chloro-3,5-difluorobenzene (b.p. 111-112 °C) and the addition of the chloropropenyl side chain. |

| Melting Point | Not available | Likely a liquid at room temperature, similar to many substituted chlorodifluorobenzenes.[2] |

| Density | ~1.3 g/mL | Based on the density of 1-chloro-3,5-difluorobenzene (1.329 g/mL at 25 °C). |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons). | General characteristic of halogenated aromatic compounds. |

| Appearance | Colorless to pale yellow liquid | Typical appearance for similar halogenated aromatic compounds.[2] |

Experimental Determination of Physical Properties

The following section details the standard operating procedures for the experimental determination of key physical properties.

Workflow for Physicochemical Characterization

Caption: Workflow for Physicochemical Characterization.

Boiling Point Determination

The boiling point is a critical parameter for purification by distillation and for assessing volatility.

Protocol: Micro-scale Boiling Point Determination

-

Apparatus: Thiele tube or a similar oil bath setup, thermometer, a small test tube, and a sealed capillary tube.

-

Procedure: a. Place a small amount (0.5-1 mL) of the purified liquid into the small test tube. b. Invert a sealed capillary tube and place it into the test tube containing the sample. c. Attach the test tube to a thermometer and immerse it in the oil bath. d. Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. e. When a continuous stream of bubbles is observed, stop heating. f. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

For comparison, 1-chloro-2,4-difluorobenzene is a flammable liquid, and similar precautions should be taken.[2]

Density Measurement

Density is essential for converting between mass and volume, which is crucial for reaction stoichiometry and formulation.

Protocol: Density Determination using a Pycnometer

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance.

-

Procedure: a. Weigh the clean, dry pycnometer (m₁). b. Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and weigh it again (m₂). c. Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., deionized water) at the same temperature and weigh it (m₃). d. The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = ((m₂ - m₁) / (m₃ - m₁)) * ρ_reference

Solubility Assessment

Understanding solubility is critical for choosing appropriate solvents for reactions, purification, and formulation.

Protocol: Qualitative Solubility Testing

-

Apparatus: Small test tubes, a vortex mixer.

-

Procedure: a. To a series of test tubes, add approximately 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane). b. Add a small, measured amount of the sample (e.g., 10 mg) to each test tube. c. Vortex each mixture for 30 seconds. d. Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble." e. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds indicate that appropriate precautions are necessary.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Many related chlorofluorobenzene compounds are flammable liquids.[2][3]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

First Aid Measures (Based on Analogous Compounds):

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

If swallowed: Clean mouth with water and get medical attention.[2]

Conclusion

The comprehensive physicochemical characterization of this compound is a critical step towards its effective utilization in scientific research and development. While direct experimental data is sparse, this guide provides a robust framework for its determination. By following the outlined experimental protocols for structural verification and the measurement of key physical properties such as boiling point, density, and solubility, researchers can generate the necessary data to handle, use, and exploit this compound safely and efficiently. The provided safety information, extrapolated from related compounds, serves as a crucial starting point for risk assessment in the laboratory.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Chloro-3,4-difluorobenzene.

- (2024-05-17).

- Sigma-Aldrich. (2025-11-06). Safety Data Sheet for a related flammable liquid.

- Thermo Fisher Scientific. (2025-09-10). Safety Data Sheet for 1-Chloro-2,4-difluorobenzene.

- BLDpharm. (n.d.). Product Information for this compound.

- Fisher Scientific. (n.d.). Safety Data Sheet for 1,4-Difluorobenzene.

- PubChem. (n.d.). Benzene, 1-chloro-3,5-difluoro-.

- Sigma-Aldrich. (n.d.). Product Information for 1-Chloro-3,5-difluorobenzene 95%.

Sources

An In-depth Technical Guide to (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, a fluorinated aromatic compound with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and in-depth analysis of the compound's spectroscopic properties. The synthesis of the title compound is proposed via a stereoselective Horner-Wadsworth-Emmons reaction, a robust method for the formation of (E)-alkenes. Detailed predictive analysis of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data is presented, drawing upon established principles and data from analogous structures. Safety and handling considerations for this compound class are also discussed.

Introduction: The Significance of Fluorinated Aromatic Compounds

Fluorine-containing aromatic compounds are of paramount importance in modern drug discovery and materials science.[1] The introduction of fluorine atoms into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The compound this compound (CAS No. 149946-42-9) belongs to this critical class of molecules. Its structural motifs, a difluorinated benzene ring and a reactive chloropropenyl side chain, suggest its potential as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Notably, similar structures have been explored as precursors to phthalazineacetic acid derivatives, which have shown promise as aldose reductase inhibitors for the treatment of diabetic complications.[3][4] This guide aims to provide a detailed technical resource on the molecular structure, synthesis, and comprehensive characterization of this compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a 1,4-difluorinated benzene ring substituted at the 2-position with a (E)-3-chloroprop-1-en-1-yl group. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, leading to a trans configuration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 149946-42-9 | [5] |

| Molecular Formula | C9H7ClF2 | [5] |

| Molecular Weight | 188.60 g/mol | [5] |

| Appearance | Predicted to be a solid or liquid | [5] |

| Storage | 2-8°C, sealed in a dry environment |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high (E)-stereoselectivity, making it the ideal choice for constructing the desired trans-alkene.[1][2][6] The proposed synthetic pathway involves the reaction of 2,5-difluorobenzaldehyde with a phosphonate ylide bearing a chloromethyl group.

Rationale for Synthetic Strategy

The Horner-Wadsworth-Emmons reaction is favored over the Wittig reaction in this context for several key reasons:

-

Enhanced (E)-Selectivity: The HWE reaction with stabilized phosphonate ylides almost exclusively yields the (E)-alkene, which is a core requirement for the target molecule.[2][6]

-

Ease of Purification: The phosphate byproduct of the HWE reaction is water-soluble, facilitating a straightforward workup and purification of the final product.[6]

Experimental Protocol: Synthesis of this compound

Diagram 1: Synthetic Workflow

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Step 1: Preparation of the Phosphonate Ylide

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add diethyl (chloromethyl)phosphonate (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This results in the formation of the corresponding phosphonate ylide.

Step 2: Horner-Wadsworth-Emmons Olefination

-

Cool the freshly prepared phosphonate ylide solution to 0°C.

-

Add a solution of 2,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization: A Predictive Spectroscopic Analysis

As no publicly available experimental spectra for the title compound were found, this section provides a detailed predictive analysis based on the known spectroscopic data of structurally similar compounds.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic and alkenyl protons.

Table 2: Predicted 1H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3' | ~4.2 | Doublet of doublets (dd) | JH3'-H1' ≈ 7-8, JH3'-H2' ≈ 1-2 |

| H-2' | ~6.3 | Doublet of triplets (dt) | JH2'-H1' ≈ 15-16 (trans), JH2'-H3' ≈ 1-2 |

| H-1' | ~6.8 | Doublet of doublets (dd) | JH1'-H2' ≈ 15-16 (trans), JH1'-H3' ≈ 7-8 |

| Aromatic H | 6.9 - 7.3 | Multiplet |

-

Rationale: The large coupling constant (15-16 Hz) between H-1' and H-2' is characteristic of a trans relationship across the double bond.[7][8] The protons on the difluorobenzene ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will show nine distinct carbon signals. The carbons attached to fluorine will exhibit C-F coupling.

Table 3: Predicted 13C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3' | ~45 |

| C-2' | ~125 |

| C-1' | ~130 |

| Aromatic C | 115 - 135 |

| C-F | ~155-160 (Doublet, 1JCF) |

-

Rationale: The chemical shifts are estimated based on data for similar alkenyl chlorides and difluorinated aromatic compounds. Carbons directly bonded to fluorine will show large one-bond coupling constants (1JCF).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption (cm-1) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (alkenyl) | 3050 - 3010 | Medium |

| C=C stretch (alkene) | 1680 - 1640 | Medium to weak |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-F stretch | 1250 - 1000 | Strong |

| C-H bend (trans-alkene) | 980 - 960 | Strong |

| C-Cl stretch | 800 - 600 | Medium to strong |

-

Rationale: The strong absorption in the 980-960 cm-1 region is a characteristic out-of-plane bending vibration for a trans-disubstituted alkene and serves as a key diagnostic peak.[3][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Sources

- 1. Predicting cis/trans structure of alkene based on infrared spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Spectroscopic Data of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. In the absence of direct experimental spectra in publicly available databases, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predictions are grounded in data from structurally analogous compounds and serve as a robust reference for the characterization of this molecule. This guide is intended to assist researchers in identifying and interpreting the spectroscopic features of this compound and potential related impurities.

Introduction and Molecular Structure

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure comprises a 1,4-difluorinated benzene ring substituted with a (E)-3-chloroprop-1-en-1-yl side chain. The stereochemistry of the double bond and the positions of the fluorine and chlorine atoms are critical determinants of its spectroscopic properties.

Molecular Structure:

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the chloropropenyl side chain. The chemical shifts are predicted based on the analysis of similar structures, such as 1,4-difluorobenzene and cinnamyl chloride.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.9 - 7.2 | ddd | JH3-F4 ≈ 8-10, JH3-H5 ≈ 2-3, JH3-F1 ≈ 4-6 |

| H-5 | 6.9 - 7.2 | ddd | JH5-F4 ≈ 8-10, JH5-H3 ≈ 2-3, JH5-H6 ≈ 8-9 |

| H-6 | 7.2 - 7.5 | ddd | JH6-H5 ≈ 8-9, JH6-F1 ≈ 8-10, JH6-vinyl ≈ <1 |

| H-1' | 6.5 - 6.8 | d | JH1'-H2' ≈ 15-16 |

| H-2' | 6.2 - 6.5 | dt | JH2'-H1' ≈ 15-16, JH2'-H3' ≈ 6-7 |

| H-3' | 4.1 - 4.4 | d | JH3'-H2' ≈ 6-7 |

Justification of Predicted ¹H NMR Data:

-

Aromatic Protons (H-3, H-5, H-6): The protons on the difluorobenzene ring are expected to resonate in the aromatic region (δ 6.9-7.5 ppm). Their chemical shifts and multiplicities will be influenced by coupling to each other and to the adjacent fluorine atoms. The characteristic splitting patterns will arise from ortho, meta, and para H-F couplings.[2][3]

-

Vinyl Protons (H-1', H-2'): The (E)-configuration of the double bond is indicated by a large coupling constant (J ≈ 15-16 Hz) between the two vinyl protons.[1] H-1' will appear as a doublet, while H-2' will be a doublet of triplets due to additional coupling with the methylene protons.

-

Methylene Protons (H-3'): These protons are adjacent to a chlorine atom, which will deshield them, causing a downfield shift to approximately δ 4.1-4.4 ppm.[1] They will appear as a doublet due to coupling with the adjacent vinyl proton (H-2').

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ signal at δ 7.26 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 158 - 162 (d, JC-F ≈ 240-250 Hz) |

| C-2 | 120 - 125 (dd, JC-F ≈ 15-25 Hz) |

| C-3 | 115 - 118 (d, JC-F ≈ 20-25 Hz) |

| C-4 | 158 - 162 (d, JC-F ≈ 240-250 Hz) |

| C-5 | 115 - 118 (d, JC-F ≈ 20-25 Hz) |

| C-6 | 128 - 132 (dd, JC-F ≈ 5-10 Hz) |

| C-1' | 130 - 135 |

| C-2' | 125 - 130 |

| C-3' | 45 - 50 |

Justification of Predicted ¹³C NMR Data:

-

Aromatic Carbons: The carbons directly bonded to fluorine (C-1 and C-4) will exhibit large one-bond C-F coupling constants (J ≈ 240-250 Hz) and will be significantly deshielded.[4] The other aromatic carbons will show smaller two- and three-bond C-F couplings.[5][6] The substituent effects of the chloropropenyl group will also influence the chemical shifts of the aromatic carbons.[7]

-

Vinyl Carbons (C-1', C-2'): These carbons are expected to resonate in the typical alkene region of δ 125-135 ppm.

-

Methylene Carbon (C-3'): The carbon bearing the chlorine atom will be found in the range of δ 45-50 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Pulse sequence: Proton-decoupled.

-

Relaxation delay: 2.0 s

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-F bonds, the C=C double bond, and the C-Cl bond.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 1600 - 1585, 1500-1400 | Aromatic C=C | In-ring stretch |

| 1650 - 1630 | Alkene C=C | Stretch |

| 1250 - 1100 | C-F | Stretch |

| 970 - 960 | (E)-alkene C-H | Out-of-plane bend |

| 800 - 600 | C-Cl | Stretch |

| 900 - 675 | Aromatic C-H | Out-of-plane bend |

Justification of Predicted IR Data:

-

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[8][9][10]

-

Alkene C=C and C-H Bending: The C=C stretching of the alkene will appear around 1650-1630 cm⁻¹. A key diagnostic peak for the (E)-stereochemistry is the strong out-of-plane C-H bending vibration expected around 970-960 cm⁻¹.

-

C-F and C-Cl Stretching: The C-F stretching vibrations typically appear as strong bands in the 1250-1100 cm⁻¹ region.[11] The C-Cl stretching vibration is expected at a lower frequency, in the 800-600 cm⁻¹ range.[11]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid between two KBr plates or as a thin film on a KBr disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000 to 400 cm⁻¹

-

-

Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 188/190 | [M]⁺ (Molecular ion) |

| 153 | [M - Cl]⁺ |

| 117 | [M - CH₂Cl]⁺ |

| 115 | [C₉H₈]⁺ |

| 77 | [C₆H₅]⁺ |

Justification of Predicted MS Data:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 188. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 190 with about one-third the intensity of the molecular ion peak is expected.[12]

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom.[13][14] Therefore, a significant peak at m/z 153, corresponding to the loss of a chlorine radical, is anticipated. Further fragmentation of the side chain could lead to the loss of a chloromethyl radical, giving a fragment at m/z 117. The tropylium ion at m/z 91 is a common fragment for compounds containing a benzyl group.[12]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Scan a mass range of m/z 40-500.

Potential Impurities and Their Spectroscopic Signatures

The synthesis of this compound may result in the formation of impurities. A potential impurity is the (Z)-isomer.

Figure 2: Structure of the potential (Z)-isomer impurity.

The (Z)-isomer would be distinguishable from the (E)-isomer primarily by ¹H NMR spectroscopy. The coupling constant between the vinyl protons (H-1' and H-2') would be significantly smaller, typically in the range of 7-12 Hz. In the IR spectrum, the out-of-plane C-H bending vibration for a (Z)-alkene would be found around 730-665 cm⁻¹. The mass spectrum of the (Z)-isomer is expected to be very similar to that of the (E)-isomer.

Other potential impurities could arise from the starting materials or side reactions during synthesis.[15] For example, isomers with different substitution patterns on the aromatic ring could be present. These would have distinct ¹H and ¹³C NMR spectra, particularly in the aromatic region.

Conclusion

This technical guide provides a detailed prediction and interpretation of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the characterization of this molecule. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data. Careful analysis of the predicted spectra will enable researchers to confidently identify this compound and distinguish it from potential isomers and impurities.

References

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

Cinnamyl chloride. PubChem. [Link]

-

Substituent effects on 13C chemical shifts. Journal of Magnetic Resonance. [Link]

-

Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

- ¹H NMR and ¹³C NMR spectra were recorded on 400 MHz ¹H (100 MHz). [Source Document]

-

1,4-Difluorobenzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and... ResearchGate. [Link]

-

Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health. [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. National Institutes of Health. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

- 15.

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

1,4-Difluorobenzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

1-Chloro-3-phenylpropane. SpectraBase. [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. [Link]

Sources

- 1. Cinnamyl chloride | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Difluorobenzene(540-36-3) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituent effects on 13C chemical shifts (1972) | William B. Smith | 33 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scribd.com [scribd.com]

- 15. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, a molecule featuring a complex interplay of aromatic, vinylic, and allylic protons influenced by electronegative halogen substituents. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple spectral prediction to explain the causal relationships between molecular structure and NMR observables. We will dissect the predicted chemical shifts (δ), scalar coupling constants (J), and signal multiplicities, grounding our analysis in fundamental principles and authoritative references. The guide includes a detailed, self-validating experimental protocol for acquiring a high-quality spectrum and presents all quantitative data in a clear, tabular format for ease of interpretation.

Introduction: Structural Significance and Analytical Challenge

This compound is a halogenated aromatic alkene. Molecules of this class are of significant interest in medicinal chemistry and materials science, where the strategic placement of halogen atoms can profoundly influence biological activity, metabolic stability, and material properties. The ¹H NMR spectrum of this compound presents a rich analytical puzzle due to its distinct spin systems: a substituted aromatic ring and an (E)-configured alkenyl chain.

The presence of two magnetically active fluorine (¹⁹F) nuclei introduces heteronuclear H-F couplings, which, alongside homonuclear H-H couplings, create complex splitting patterns. A thorough understanding of this spectrum is crucial for structural verification, purity assessment, and the characterization of related compounds. This guide provides a predictive framework for interpreting this spectrum, elucidating the key through-bond interactions that define its appearance.

Theoretical Analysis and Spectral Prediction

The structure of this compound contains six chemically non-equivalent protons, which will give rise to six distinct signals in the ¹H NMR spectrum. We will analyze the molecule by dividing it into its two primary components: the 1,4-difluorophenyl group and the (E)-3-chloroprop-1-en-1-yl side chain.

The Aromatic Region (δ 6.8–7.5 ppm)

The aromatic region is characterized by three proton signals (H3, H5, H6) on the difluorobenzene ring. Their chemical shifts and multiplicities are dictated by the electronic effects of the two fluorine atoms and the vinyl substituent, as well as by ortho, meta, and para H-H couplings and heteronuclear H-F couplings.[1][2]

-

H3: This proton is ortho to the electron-withdrawing vinyl substituent and meta to the F4 fluorine. It is expected to be deshielded relative to benzene (7.34 ppm). It will be split by H5 (para coupling, ⁴JHH, typically small) and H6 (meta coupling, ⁴JHH ≈ 2–3 Hz).[3][4] Furthermore, it will exhibit coupling to the F4 fluorine (⁴JHF) and potentially a smaller long-range coupling to the F1 fluorine (⁵JHF). The resulting signal is predicted to be a complex multiplet, likely appearing as a doublet of doublets or a more complex pattern.

-

H5: This proton is situated between two fluorine atoms, ortho to F4 and meta to F1. It will experience significant deshielding from the adjacent fluorine. Its primary splitting will arise from coupling to H6 (ortho coupling, ³JHH ≈ 7–10 Hz) and to the two fluorine atoms (³JHF to F4 and ⁴JHF to F1).[1][5] The signal is expected to be a complex multiplet.

-

H6: This proton is ortho to the F1 fluorine and meta to the vinyl group and the F4 fluorine. It will be split by H5 (ortho coupling, ³JHH ≈ 7–10 Hz) and H3 (meta coupling, ⁴JHH ≈ 2–3 Hz).[4] It will also show significant coupling to the adjacent F1 fluorine (³JHF) and a smaller coupling to the F4 fluorine (⁴JHF). This will result in a complex multiplet, likely a triplet of doublets or a doublet of doublet of doublets.

The Vinylic and Allylic Region (δ 4.0–7.0 ppm)

This region contains the signals for the three protons of the chloropropenyl side chain (H1', H2', H3').

-

H1': This vinylic proton is directly attached to the aromatic ring, which deshields it due to anisotropic effects.[6] It is part of an (E)-alkene, meaning it will have a large trans coupling to H2'.[7] Its signal will be a doublet due to this primary coupling. This doublet may be further split by long-range couplings to aromatic protons (e.g., H6) and potentially through-space coupling to the F1 fluorine.[8][9] The expected multiplicity is a doublet, or a doublet of multiplets.

-

H2': This vinylic proton is adjacent to the chloromethyl group. The electronegativity of the chlorine atom on the neighboring carbon will have a deshielding effect.[10] It is coupled to H1' with a large trans coupling constant (³JHH(trans) ≈ 11–18 Hz) and to the two equivalent H3' protons with an allylic coupling constant (⁴JHH ≈ 4–8 Hz).[7][11] Therefore, its signal is predicted to appear as a doublet of triplets (dt).

-

H3': These two allylic protons are chemically equivalent. They are on a carbon atom bonded to an electronegative chlorine atom, which causes a significant downfield shift.[12] They are coupled to the vinylic proton H2' (³JHH), which will split their signal into a doublet.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust methodology for preparing a sample and acquiring a high-resolution ¹H NMR spectrum. Adherence to these steps ensures data quality and reproducibility.

Objective: To obtain a well-resolved ¹H NMR spectrum of this compound, suitable for detailed structural analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5–25 mg of the solid compound into a clean, dry vial.[13][14] Using a higher concentration may decrease the time needed for acquisition but can lead to line broadening.[13]

-

Add approximately 0.6–0.75 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[15] CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

To prevent spectral distortion from suspended solids, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[14] Cotton wool should be avoided as solvents can leach impurities from it.

-

Cap the NMR tube securely and label it clearly.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard multinuclear probe.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters (Typical for 400 MHz):

-

Experiment: Standard 1D Proton (zg30 or similar pulse program).

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

-

Transmitter Offset (O1P): Centered in the middle of the expected spectral region (~6 ppm).

-

Acquisition Time (AQ): ~3–4 seconds.

-

Relaxation Delay (D1): 2–5 seconds. A longer delay ensures full relaxation for quantitative integration.

-

Number of Scans (NS): 8–16 scans. This can be increased for very dilute samples.

-

Receiver Gain (RG): Adjust automatically to prevent signal clipping.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm.

-

Integrate all signals to determine the relative number of protons for each.

-

Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz.

-

Predicted Spectral Data Summary

The following table summarizes the predicted ¹H NMR data for this compound. Chemical shift ranges are based on typical values for similar structural motifs.[16][17][18]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | 7.0 – 7.3 | ddd (doublet of doublet of doublets) or m (multiplet) | ⁴J(H3-H6) ≈ 2-3; ⁴J(H3-F4) ≈ 4-8; ⁵J(H3-F1) ≈ 1-3 |

| H5 | 6.9 – 7.2 | ddd or m | ³J(H5-H6) ≈ 7-10; ³J(H5-F4) ≈ 7-10; ⁴J(H5-F1) ≈ 4-8 |

| H6 | 6.8 – 7.1 | ddd or m | ³J(H6-H5) ≈ 7-10; ⁴J(H6-H3) ≈ 2-3; ³J(H6-F1) ≈ 7-10 |

| H1' | 6.5 – 6.9 | d (doublet) or dm (doublet of multiplets) | ³J(H1'-H2') ≈ 15-18 (trans) |

| H2' | 6.1 – 6.5 | dt (doublet of triplets) | ³J(H2'-H1') ≈ 15-18 (trans); ³J(H2'-H3') ≈ 6-8 |

| H3' | ~ 4.2 | d (doublet) | ³J(H3'-H2') ≈ 6-8 |

Visualization of Key NMR Interactions

To visually represent the structural relationships and key scalar couplings, the following diagram was generated using the Graphviz DOT language. The diagram highlights the through-bond interactions that give rise to the complex splitting patterns observed in the spectrum.

Figure 1: Molecular structure of this compound with key H-H and H-F scalar (J) couplings highlighted.

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint of its intricate molecular architecture. By systematically analyzing the constituent spin systems, we can predict a spectrum characterized by a complex aromatic region and a distinct vinylic/allylic region. The key diagnostic features include the large trans coupling constant between the vinylic protons (H1' and H2') and the doublet of triplets pattern for H2', which confirms the connectivity of the side chain. The aromatic signals, while complex due to overlapping H-H and H-F couplings, provide definitive information about the substitution pattern on the benzene ring. This in-depth guide provides the theoretical foundation and practical methodology required for researchers to confidently acquire, interpret, and utilize the ¹H NMR spectrum of this and structurally related molecules in their scientific endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Wu, H., et al. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. Retrieved from [Link]

-

Fiveable. (n.d.). Vinylic Protons Definition. Retrieved from [Link]

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkenes. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Sinnaeve, D., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and.... Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Coupling in 1H NMR. Retrieved from [Link]

-

Foroozandeh, M., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Foroozandeh, M., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. RSC Publishing. Retrieved from [Link]

-

G. A. Morris, et al. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

Myhre, P. C., et al. (1978). The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2015). Can alkene protons appear as low as 4.77ppm in 1H-NMR?. Retrieved from [Link]

-

Cui, Q., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

-

Roberts, J. D. (n.d.). Fluorine NMR. California Institute of Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Villegas, J. A., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. Alkenes | OpenOChem Learn [learn.openochem.org]

- 12. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. How To [chem.rochester.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. acdlabs.com [acdlabs.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹³C NMR Analysis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, a compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the underlying principles and experimental considerations. We will delve into the theoretical basis for predicting the chemical shifts and coupling constants, present a detailed experimental protocol, and provide a thorough, justified analysis of the expected spectrum. This guide is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Structural Elucidation Challenge

The precise structural characterization of novel organic compounds is a cornerstone of modern drug discovery and development. This compound presents a unique analytical challenge due to the confluence of several structural features: a substituted aromatic ring, a vinyl group, and halogen substituents (fluorine and chlorine). Each of these moieties imparts distinct electronic effects that influence the magnetic environment of the carbon nuclei.

¹³C NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton of a molecule, providing critical information about the number of non-equivalent carbons, their hybridization state, and their connectivity. The presence of fluorine atoms further enriches the spectrum with through-bond carbon-fluorine (C-F) spin-spin coupling, offering an additional layer of structural verification. This guide will systematically deconstruct the expected ¹³C NMR spectrum of the title compound, providing a robust framework for its unambiguous identification and characterization.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A proactive approach to spectral analysis involves the prediction of the spectrum based on established principles of NMR spectroscopy. This not only aids in the final assignment but also demonstrates a thorough understanding of the molecule's electronic structure.

Chemical Shift Prediction

The chemical shift (δ) of a ¹³C nucleus is primarily governed by the local electron density. Electronegative atoms and π-systems significantly influence these shifts.[1][2][3] We can dissect the molecule into two key fragments for a more accurate prediction: the 1,4-difluorobenzene ring and the (E)-3-chloroprop-1-en-1-yl side chain.

-

The Aromatic Region (δ 110-165 ppm): The chemical shifts of the aromatic carbons are influenced by the two fluorine atoms and the vinyl substituent. Fluorine, being highly electronegative, exerts a strong deshielding effect on the carbon to which it is directly attached (the ipso-carbon), while causing a shielding effect on the ortho and para carbons, and a smaller deshielding effect on the meta carbon.[4] The vinyl group will also induce shifts in the aromatic ring. Based on data for 1,4-difluorobenzene and substituted styrenes, we can anticipate the chemical shifts for the six aromatic carbons.[5][6][7]

-

The Alkenyl and Aliphatic Regions (δ 30-140 ppm): The vinyl carbons (Cα and Cβ) will resonate in the alkene region of the spectrum. The chlorine atom on the propyl group will deshield the adjacent carbon (Cγ). The trans configuration of the double bond also influences the chemical shifts of the vinyl carbons. Data from related cinnamyl and chlorovinyl compounds can be used to estimate these shifts.[5][8][9]

Carbon-Fluorine (C-F) Coupling

A key feature in the ¹³C NMR spectrum of fluorinated organic compounds is the presence of spin-spin coupling between ¹³C and ¹⁹F nuclei (¹⁹F has a nuclear spin, I = 1/2, and is 100% abundant). This coupling is observed over one or more bonds and the magnitude of the coupling constant (J) provides valuable structural information.

-

One-Bond Coupling (¹JCF): This is the largest C-F coupling, typically in the range of 240-320 Hz for carbons directly bonded to fluorine.[10]

-

Two-Bond Coupling (²JCF): Coupling between a fluorine atom and a carbon two bonds away is smaller, generally in the range of 18-26 Hz.

-

Three-Bond and Long-Range Coupling (³JCF, ⁿJCF): Coupling over three or more bonds can also be observed, particularly in aromatic and conjugated systems, with magnitudes typically less than 12 Hz.[8][11][12]

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality ¹³C NMR spectrum is paramount for accurate structural elucidation. The following protocol is designed to be a robust and self-validating system.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It provides a good balance of solubility for a wide range of organic molecules and has a well-defined solvent peak for referencing (δ ≈ 77.16 ppm).

-

Concentration: A concentration of 50-100 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended for a standard ¹³C NMR experiment.

-

Referencing: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak of CDCl₃ is often sufficient and avoids potential contamination.

-

Moisture Sensitivity: Given the potential for hydrolysis of the allylic chloride, ensure the use of dry solvent and NMR tube, particularly if the sample is to be stored for an extended period.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be employed.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) will encompass all expected carbon resonances.

-

Acquisition Time (AT): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon nuclei to return to equilibrium between scans, which is particularly important for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Decoupling: Broadband proton decoupling is essential to simplify the spectrum by removing C-H couplings, resulting in single peaks for each carbon (unless coupled to fluorine).

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak integration and chemical shift determination.

-

Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Spectrum and Analysis

Based on the theoretical principles and data from analogous compounds, we can predict and analyze the ¹³C NMR spectrum of this compound. The molecule has 9 unique carbon environments, and thus, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Structure and Numbering:

Detailed Peak Assignments

The following table summarizes the predicted chemical shifts, multiplicities due to C-F coupling, and the justification for each assignment.

| Carbon | Predicted δ (ppm) | Multiplicity (JCF in Hz) | Justification |

| C1 | 158 - 162 | dd (¹JCF ≈ 245, ²JCF ≈ 15) | ipso-Carbon attached to fluorine, deshielded. Coupled to both F atoms. |

| C4 | 155 - 159 | dd (¹JCF ≈ 245, ⁴JCF ≈ 3-5) | ipso-Carbon attached to fluorine, deshielded. Coupled to both F atoms. |

| C2 | 125 - 130 | dd (²JCF ≈ 20, ³JCF ≈ 8) | Quaternary carbon attached to the vinyl group and ortho to a fluorine. |

| C6 | 115 - 120 | d (²JCF ≈ 20) | CH carbon ortho to a fluorine. |

| C3 | 118 - 122 | d (³JCF ≈ 8) | CH carbon meta to one fluorine and ortho to another. |

| C5 | 112 - 116 | d (³JCF ≈ 8) | CH carbon meta to one fluorine and ortho to another. |

| Cα | 128 - 132 | t (³JCF ≈ 5, ⁴JCF ≈ 3) | Vinylic CH carbon attached to the aromatic ring. |

| Cβ | 124 - 128 | s | Vinylic CH carbon adjacent to the chloromethyl group. |

| Cγ | 42 - 46 | s | Aliphatic CH₂ carbon deshielded by the chlorine atom. |

Visualizing the Predicted Spectrum

The following diagram illustrates the predicted regions for the carbon signals.

Conclusion

This in-depth technical guide provides a comprehensive framework for the ¹³C NMR analysis of this compound. By integrating theoretical predictions with a robust experimental protocol, researchers can confidently acquire and interpret the spectrum of this and structurally related molecules. The detailed analysis of chemical shifts and, critically, the C-F coupling patterns, offers a powerful, self-validating system for structural confirmation. This approach, grounded in scientific integrity and expertise, is essential for advancing research in drug development and synthetic chemistry.

References

-

Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. Studies: Part V. Carbon-13 Spectra of Some Substituted Styrenes. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

-

Robinson, C. N., et al. (1980). Carbon-13 NMR chemical shift—Substituent effect correlations in substituted styrenes. Journal of Magnetic Resonance (1969), 41(2), 293–301. [Link]

-

Happer, D. A. R. (1984). ¹³C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (10), 1673-1680. [Link]

-

Doddrell, D., Jordan, D., Riggs, N. V., & Wells, P. R. (1972). Long-range Carbon-Fluorine Scalar Coupling in some Fluorinated Aromatic Compounds. Journal of the Chemical Society, Chemical Communications, (18), 1158-1159. [Link]

-

PubChem. (n.d.). 1-Chloro-2-(phenylethynyl)benzene. National Center for Biotechnology Information. [Link]

-

Gribble, G. W., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of the Arkansas Academy of Science, 76(1), 10. [Link]

-

PubChem. (n.d.). Cinnamyl chloride. National Center for Biotechnology Information. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]

-

LibreTexts Chemistry. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Ewing, D. F. (1979). ¹³C substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499–524. [Link]

-

SpectraBase. (n.d.). (E)-1-Chloro-3-phenyl-2-butene. [Link]

-

PubChem. (n.d.). 1-Chloro-2-phenylethane. National Center for Biotechnology Information. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

-

SpectraBase. (n.d.). 1-Chloro-3-phenylpropane. [Link]

-

ResearchGate. (n.d.). ¹³C NMR (100 MHz, CDCl3) of 2,2,2-Trichloro-1-phenylethane-1-one (1). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cinnamyl chloride(21087-29-6) 13C NMR spectrum [chemicalbook.com]

- 9. Cinnamyl chloride | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Chloro-2-(phenylethynyl)benzene | C14H9Cl | CID 25116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 1-Chloro-3-phenylpropane(104-52-9) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Mass Spectrometry of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation, offering predictive insights and practical methodologies for the structural elucidation of this specific molecule.

Introduction: The Analytical Imperative

This compound presents a unique analytical challenge due to its combination of a difluorinated benzene ring, a conjugated alkene system, and a reactive chloropropyl side chain. Mass spectrometry is an indispensable tool for confirming its molecular weight and deducing its structure through characteristic fragmentation patterns. This guide will explore the expected mass spectral behavior of this compound under common ionization techniques, primarily Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS), providing a predictive framework grounded in established chemical principles.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₉H₇ClF₂. The nominal molecular weight is calculated as follows:

-

Carbon: 9 x 12 = 108

-

Hydrogen: 7 x 1 = 7

-

Chlorine: 1 x 35 = 35 (for the most abundant isotope, ³⁵Cl)

-

Fluorine: 2 x 19 = 38

Nominal Molecular Weight (for ³⁵Cl) = 188

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak due to the natural abundance of the ³⁷Cl isotope.[1][2][3] Chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[1][3] This results in a characteristic isotopic pattern for the molecular ion peak:

-

M+ peak (containing ³⁵Cl): m/z 188

-

M+2 peak (containing ³⁷Cl): m/z 190

The relative intensity of the M+ to M+2 peak will be approximately 3:1, a definitive signature for the presence of a single chlorine atom in the molecule.[1][2][4]

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical and depends on the sample's properties and the desired analytical information.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[5] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[5][6] For a relatively non-polar, volatile compound like this compound, EI-MS is the preferred method for obtaining detailed structural information.

Electrospray Ionization (ESI): Challenges and Solutions for a Non-Polar Analyte

Electrospray Ionization (ESI) is a soft ionization technique typically used for polar and high molecular weight compounds.[7] Direct ESI analysis of non-polar aromatic hydrocarbons can be challenging due to their poor ability to form ions in solution.[7][8] However, several strategies can be employed to enable ESI-MS analysis if required, for instance, when coupling with liquid chromatography:

-

Solvent-Assisted ESI (SAESI): Introducing a compatible electrospray solvent at the tip of the spray needle can facilitate the ionization of analytes in non-polar solvents.[8]

-

Use of Additives: The addition of ionization promoters, such as ammonium formate or metal salts like sodium acetate, can promote the formation of adducts ([M+NH₄]⁺ or [M+Na]⁺) that are readily detected by ESI-MS.[9]

-

Charge-Transfer Complexation: Reagents that can form charge-transfer complexes with aromatic systems can also be used to enhance ionization.

Given the goal of in-depth structural analysis, this guide will primarily focus on the fragmentation patterns expected from EI-MS.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of the molecular ion (M⁺˙ at m/z 188/190) of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. The presence of the aromatic ring, the double bond, and the halogen atoms will all influence the fragmentation cascade.

Primary Fragmentation Events

The initial fragmentation events are likely to involve the weakest bonds and the formation of the most stable neutral losses and charged fragments.

-

Loss of a Chlorine Radical (Cl•): This is a very common fragmentation pathway for chlorinated compounds.[2][10] The cleavage of the C-Cl bond would result in a stable cation at m/z 153. This fragment would not exhibit the characteristic 3:1 isotopic pattern, as the chlorine atom has been lost.

[C₉H₇F₂Cl]⁺˙ → [C₉H₇F₂]⁺ + Cl• m/z 188/190m/z 153

-

Benzylic/Allylic Cleavage: Cleavage of the bond between the chloromethyl group and the double bond is another probable pathway, leading to the formation of a stable, resonance-stabilized difluorostyrenyl cation. This would involve the loss of a chloromethyl radical (•CH₂Cl).

[C₉H₇F₂Cl]⁺˙ → [C₈H₅F₂]⁺ + •CH₂Cl m/z 188/190m/z 139

-

Loss of a Hydrogen Radical (H•): Aromatic compounds often show a significant [M-1]⁺ peak due to the loss of a hydrogen atom, leading to a more stabilized ion.[11]

[C₉H₇F₂Cl]⁺˙ → [C₉H₆F₂Cl]⁺ + H• m/z 188/190m/z 187/189

Secondary and Subsequent Fragmentations

The primary fragment ions will likely undergo further fragmentation, leading to a series of smaller, characteristic ions.

-

Fragmentation of the [C₉H₇F₂]⁺ ion (m/z 153): This ion could undergo rearrangements and loss of neutral molecules like acetylene (C₂H₂) or hydrogen fluoride (HF). Loss of acetylene is a common fragmentation pathway for aromatic rings.[11]

[C₉H₇F₂]⁺ → [C₇H₅F₂]⁺ + C₂H₂ m/z 153m/z 127

-

Formation of the Tropylium Ion Analogue: Aromatic compounds with alkyl side chains often rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91.[11] In this case, a difluorotropylium ion analogue might be formed, although its abundance would depend on the stability of the precursor ions.

Summary of Predicted Key Fragments

| m/z (for ³⁵Cl) | Proposed Ion Structure | Formation Pathway | Notes |

| 188, 190 | [C₉H₇F₂Cl]⁺˙ | Molecular Ion (M⁺˙) | Exhibits a ~3:1 isotopic pattern. |

| 187, 189 | [C₉H₆F₂Cl]⁺ | Loss of H• from M⁺˙ | [M-1]⁺ peak, common for aromatics. |

| 153 | [C₉H₇F₂]⁺ | Loss of Cl• from M⁺˙ | Likely to be an abundant peak. |

| 139 | [C₈H₅F₂]⁺ | Loss of •CH₂Cl from M⁺˙ | Benzylic/allylic cleavage. |

| 114 | [C₆H₄F₂]⁺˙ | Cleavage of the propenyl side chain. | Corresponds to the difluorobenzene radical cation. |

Experimental Protocols

To obtain a high-quality mass spectrum of this compound, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This is the preferred method for this analyte.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

Capillary GC column suitable for semi-volatile aromatic compounds (e.g., DB-5ms, HP-5ms).

GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injection Mode: Splitless or split (10:1), depending on sample concentration.

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: ≥ 10,000 u/sec to ensure sufficient data points across the chromatographic peak.[12]

Direct Infusion ESI-MS (for verification of molecular weight)

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) with an ESI source.

Sample Preparation:

-

Dissolve a small amount of the compound in a suitable solvent mixture such as methanol/toluene (1:1 v/v).[7]

-

Add an ionization promoter, such as 0.1% formic acid or 1 mM sodium acetate.

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5-4.5 kV.

-

Sheath and Auxiliary Gas Flow: Optimize for stable spray.

-

Capillary Temperature: 275-350 °C.

-

Mass Range: m/z 100-500.

Visualizing the Fragmentation and Workflow

Predicted Fragmentation Pathway

Caption: Predicted EI fragmentation pathway for this compound.

GC-MS Experimental Workflow

Caption: Standard workflow for the analysis of the target compound by GC-MS.

Conclusion

The mass spectrometric analysis of this compound, particularly using EI-MS, is expected to yield a wealth of structural information. The molecular ion should be clearly identifiable by its characteristic m/z value and the 3:1 isotopic pattern of the M⁺˙ and [M+2]⁺˙ peaks, confirming the presence of a single chlorine atom. The fragmentation pattern, dominated by the loss of a chlorine radical and benzylic/allylic cleavage, will provide strong evidence for the proposed structure. This guide provides a robust predictive framework and detailed experimental protocols to enable researchers to confidently identify and characterize this and structurally related compounds.

References

-

Mérida-Balsera, D., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(21), 2039-2046. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

de la Cal, A., et al. (2004). Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 529-536. [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

-

Shi, Q., et al. (2016). Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. Analytical Chemistry, 88(7), 3471-3475. [Link]

-

Jobst, K. J., et al. (2013). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of Mass Spectrometry, 48(6), 675-684. [Link]

-

Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine. Retrieved from [Link]

-

Tomy, G. T., et al. (1997). New quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionization mass spectrometry. Analytical Chemistry, 69(14), 2762-2771. [Link]

-

Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[13]. Retrieved from [Link]

-

The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. [Link]

-

Analytica Chimica Acta. (2014). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. Analytica Chimica Acta, 848, 43-50. [Link]

-

PubChem. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

-

International Nuclear Information System. (2025). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. Retrieved from [Link]

-

Chemical Communications. (2006). Ionic liquids enable electrospray ionisation mass spectrometry in hexane. Chemical Communications, (27), 2893-2895. [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 3(4), 1184-1199. [Link]

-

Journal of Mass Spectrometry. (2016). Electrospray ionization mass spectrometric detection of low polar compounds by adding NaAuCl4. Journal of Mass Spectrometry, 51(11), 1148-1152. [Link]

-

MDPI. (2022). Chlorinated Paraffins in Chicken Eggs from Five Regions in China and Dietary Exposure Health Risk Assessment. Toxics, 10(11), 666. [Link]

-